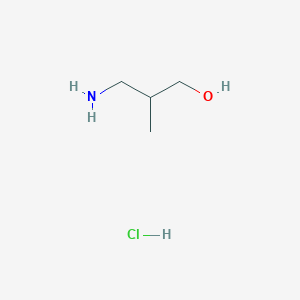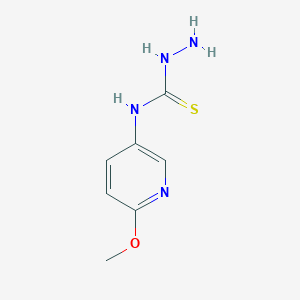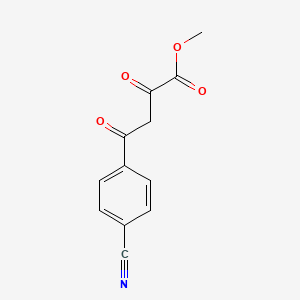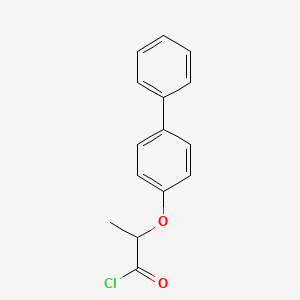
2-(Biphenyl-4-yloxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yloxy)propanoyl chloride is a specialty product for proteomics research . Its molecular formula is C15H13ClO2 and has a molecular weight of 260.72 .
Molecular Structure Analysis
The molecular structure of 2-(Biphenyl-4-yloxy)propanoyl chloride consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique
Selective Protection of Functional Groups
Ramesh, Bhat, and Chandrasekaran (2005) explored the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. Their study utilized propargyloxycarbonyl chloride to develop an orthogonal protection strategy for these functional groups. This approach allows for simultaneous protection in one pot and selective deprotection of the alcohol group if needed (Ramesh, Bhat, & Chandrasekaran, 2005).
Fluorescent Chloride Sensor Development
Das, Mohar, and Bag (2021) synthesized a fluorescent chloride sensor through Suzuki-Miyaura cross-coupling and regioselective nitration of a biphenyl derivative. The sensor shows a change in emission from blue to bright green in the presence of chloride ions, indicating its potential in chloride sensing applications (Das, Mohar, & Bag, 2021).
Radiolytic Dechlorination of PCBs
Singh and Kremers (2002) investigated the dechlorination of polychlorinated biphenyls (PCBs) in alkaline 2-propanol solutions. Their study revealed that gamma irradiation in these solutions leads to stepwise dechlorination of PCBs, making it a potential method for the safe disposal of PCB-contaminated equipment (Singh & Kremers, 2002).
Synthesis of Oxime-Phosphazenes
Çil and Arslan (2009) synthesized novel oxime-phosphazenes containing dioxybiphenyl groups. The compounds were characterized by elemental analysis, IR, and NMR spectroscopy, demonstrating their potential for diverse chemical applications (Çil & Arslan, 2009).
Synthesis of Ketooximes and Complexes
Karipcin and Arabali (2006) explored the synthesis of new ketooximes and their complexes, starting with the reaction of chloroacetyl chloride with biphenyl. The resulting compounds were characterized for their potential use in various chemical and biological applications (Karipcin & Arabali, 2006).
Cross-Coupling Reactions in Aqueous Media
Alacid and Nájera (2008) reported the first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, using a 4-hydroxyacetophenone oxime-derived palladacycle. This phosphine-free method is significant for synthesizing biphenyls under environmentally friendly conditions (Alacid & Nájera, 2008).
Corrosion Inhibition Studies
Nam et al. (2016) studied yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloys in chloride solutions. Their findings indicate the compound's potential in protective film formation, highlighting its significance in mitigating corrosion (Nam et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-phenylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFTCOTMJBHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)propanoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

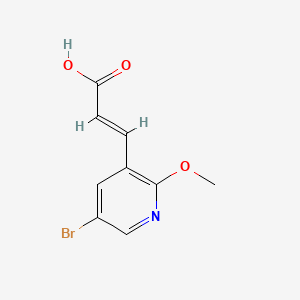
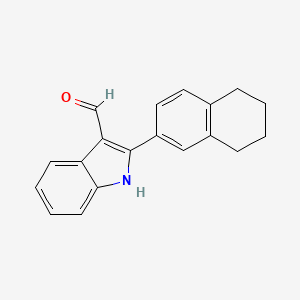
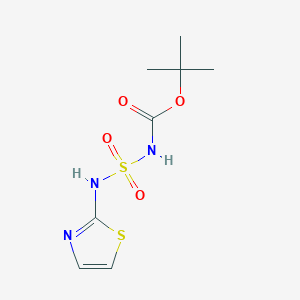
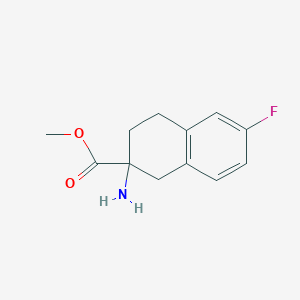
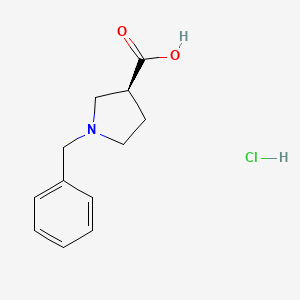
![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
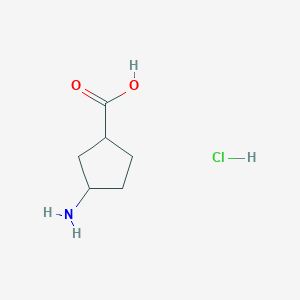
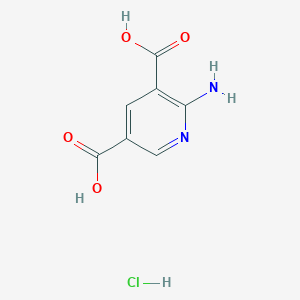
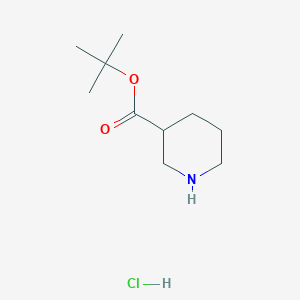
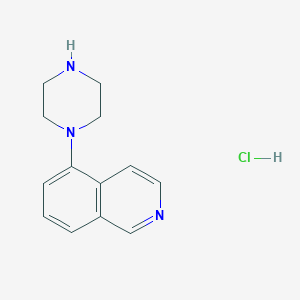
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
